molecular formula C19H15Br3N2O B11707335 N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide

N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide

Cat. No.: B11707335
M. Wt: 527.0 g/mol
InChI Key: KNNKOJHOUSLGDZ-UHFFFAOYSA-N
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Description

N-[2,2,2-Tribromo-1-(1-naphthylamino)ethyl]benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a 2,2,2-tribromoethyl group and a 1-naphthylamino moiety. The tribromoethyl group introduces significant steric bulk and electron-withdrawing effects, which may influence reactivity, binding affinity, and metabolic stability. chlorine) and aromatic substituents (e.g., naphthyl vs. indole or benzodioxine) are critical determinants of biological and physicochemical behavior .

Properties

Molecular Formula

C19H15Br3N2O

Molecular Weight

527.0 g/mol

IUPAC Name

N-[2,2,2-tribromo-1-(naphthalen-1-ylamino)ethyl]benzamide

InChI

InChI=1S/C19H15Br3N2O/c20-19(21,22)18(24-17(25)14-8-2-1-3-9-14)23-16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18,23H,(H,24,25)

InChI Key

KNNKOJHOUSLGDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide typically involves the reaction of 1-naphthylamine with 2,2,2-tribromoacetophenone under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atoms or the amide group.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with fewer bromine atoms or modified amide groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and naphthyl group play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

  • Halogenation Effects : The target’s tribromoethyl group contrasts with trichloroethyl () or radioiodinated derivatives (). Bromine’s higher atomic weight and electronegativity may enhance metabolic stability compared to chlorine but reduce solubility .
  • Aromatic Substituents : The 1-naphthyl group in the target differs from indole () or benzodioxine () analogs. Naphthyl’s extended π-system could improve binding to hydrophobic pockets in biological targets, similar to sigma receptor-binding benzamides ().

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Halogenated benzamides () exhibit slower hepatic metabolism due to decreased cytochrome P450 affinity. The target’s bromine atoms may further delay clearance, enhancing bioavailability.
  • Tumor Uptake and Retention: Radioiodinated benzamides with diethylaminoethyl groups show high melanoma uptake (). The target’s tribromoethyl group could similarly promote tissue retention via hydrophobic interactions or melanin binding.

Biological Activity

N-[2,2,2-Tribromo-1-(1-naphthylamino)ethyl]benzamide is a complex organic compound with notable biological activities. This article explores its synthesis, mechanisms of action, and biological implications based on various research findings.

Compound Overview

  • Molecular Formula: C20H17Br3N2O
  • Molecular Weight: 541.1 g/mol
  • IUPAC Name: 4-methyl-N-[2,2,2-tribromo-1-(naphthalen-1-ylamino)ethyl]benzamide
  • Canonical SMILES: CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC3=CC=CC=C3C=C2

Synthesis

The synthesis of this compound typically involves multiple steps including bromination reactions and the introduction of the naphthylamino group. Controlled temperatures and specific solvents are crucial to ensure the desired product is obtained.

The biological activity of this compound is attributed to its structural components, particularly the bromine atoms and the naphthylamino group. These elements enhance the compound's binding affinity to various biological targets, influencing its pharmacological effects:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in various biochemical pathways. The presence of bromine facilitates halogen bonding, which can stabilize interactions with target proteins.
  • Cellular Effects: In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values as low as 21 μM and 26 μM, respectively .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • VEGFR-2 Inhibition:
    • A study highlighted the compound's ability to bind to and inhibit VEGFR-2, a key player in angiogenesis. Molecular docking studies indicated a favorable binding affinity with an energy score of -20.20 kcal/mol .
    • This interaction was further supported by molecular dynamics simulations showing stable binding over extended periods.
  • Cytotoxicity Assessment:
    • Research conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity. The selectivity index against normal cell lines was reported to be around 1.5, indicating a promising therapeutic window .
  • Comparative Analysis:
    • When compared to similar compounds lacking bromine or with different substituents (e.g., N-(1-naphthyl)benzamide), this compound demonstrated enhanced reactivity and biological efficacy due to the unique properties imparted by its brominated structure .

Summary Table of Biological Activities

Activity TypeCell Line/TargetIC50 Value (μM)Notes
CytotoxicityHepG221Significant liver cancer activity
CytotoxicityMCF-726Notable breast cancer activity
Enzyme InhibitionVEGFR-265Potential antiangiogenic agent

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